molecular formula C18H14ClNO3 B6513038 5-[(4-chlorophenoxy)methyl]-N-phenylfuran-2-carboxamide CAS No. 879574-80-8

5-[(4-chlorophenoxy)methyl]-N-phenylfuran-2-carboxamide

Cat. No. B6513038
CAS RN: 879574-80-8
M. Wt: 327.8 g/mol
InChI Key: ZBKLZWMOMMMCJZ-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include parameters such as lipophilicity (logP), ionization constant (pKa), solubility (logS) and permeability (logD). These properties were predicted using computational tools for a related compound .

Scientific Research Applications

Potential Drug Candidate for Neurodegenerative Disorders

The compound has shown remarkable dose-dependent anti-acetylcholinesterase activity, indicating that it may be a potential drug candidate for treating neurodegenerative disorders .

Oral Bioavailability

The compound has good oral bioavailability predictors such as lipophilicity (logP), ionization constant (pKa), solubility (logS) and permeability (logD), which were predicted using computational tools . This suggests that the compound absorbs well from the oral route and remains stable at ambient temperature and physiological pH .

Stability Under Various Conditions

The compound remains stable under various photolytic and pH stress conditions. However, it exhibits degradation under oxidative and thermal stress . This stability makes it a good candidate for further research and potential applications.

Corrosion Inhibition

The compound has been studied for its corrosion inhibition properties on 6061 Al alloy in 0.05 M HCl . The study found that higher concentration and temperature improve the efficiency of the inhibitor .

Quantum Chemical Studies

Quantum chemical parameters such as highest occupied molecular orbital energy (EHOMO), lowest unoccupied molecular orbital energy (ELUMO), energy gap (ΔE), dipole moment (µ) and Mulliken charges have been calculated for this compound . These parameters can provide valuable insights into the compound’s properties and potential applications.

Environmental Impact

While not directly related to “5-[(4-chlorophenoxy)methyl]-N-phenylfuran-2-carboxamide”, studies have been conducted on the environmental impact of similar compounds, such as 2-methyl-4-chlorophenoxyacetic acid (MCPA) . These studies can provide valuable insights into the potential environmental impact and safety of related compounds.

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For a related compound, safety information includes GHS07, H302 - H317, and P280 .

Future Directions

The future directions for the study of “5-[(4-chlorophenoxy)methyl]-N-phenylfuran-2-carboxamide” could include further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This could lead to a better understanding of the compound and its potential applications .

properties

IUPAC Name

5-[(4-chlorophenoxy)methyl]-N-phenylfuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClNO3/c19-13-6-8-15(9-7-13)22-12-16-10-11-17(23-16)18(21)20-14-4-2-1-3-5-14/h1-11H,12H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBKLZWMOMMMCJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC=C(O2)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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